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Abstract

MLO089 is a potent, selective, and cell-permeable inhibitor of phosphomannose isomerase
(PMI), the enzyme responsible for the interconversion of mannose-6-phosphate and fructose-6-
phosphate.[1] Inhibition of PMI by ML089 presents a therapeutic strategy for Congenital
Disorder of Glycosylation, Type la (CDG-la), a genetic disorder caused by mutations in the
PMM2 gene.[2] By blocking the catabolic pathway of mannose-6-phosphate, ML089 redirects
this crucial metabolite towards the N-linked glycosylation pathway, potentially compensating for
reduced PMM2 activity.[2] These application notes provide detailed protocols for a biochemical
high-throughput screening (HTS) assay to identify PMI inhibitors like ML089, and a cell-based
confirmatory assay to assess inhibitor efficacy in a cellular context.

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic disorders
resulting from defects in the synthesis of N-linked oligosaccharide chains.[2] The most
prevalent form, CDG-la, arises from mutations in the PMM2 gene, which encodes
phosphomannomutase 2. This enzyme catalyzes the conversion of mannose-6-phosphate to
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mannose-1-phosphate, a critical step in the synthesis of GDP-mannose, the donor substrate
for N-glycosylation. While there is currently no cure for CDG-la, a promising therapeutic
approach involves the inhibition of phosphomannose isomerase (PMI). ML089, a potent
inhibitor of human PMI with an IC50 of 1.3 uM, was identified through high-throughput
screening and serves as a valuable chemical probe to investigate this therapeutic hypothesis.
[1] The following protocols detail the methodologies used for the discovery and characterization
of ML089.

Data Presentation

The following table summarizes the key quantitative data for ML089. While the specific Z' factor
and signal-to-background ratio for the primary HTS campaign that identified ML0O89 are not
publicly available, a Z' factor between 0.5 and 1.0 is generally considered excellent for HTS

assays.
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Parameter Value Description Reference
The half maximal
inhibitory
concentration of

IC50 1.3 uM MLO89 against human  [1]

phosphomannose
isomerase in a

biochemical assay.

Mechanism of Action

Non-competitive or

Un-competitive

MLO89 is believed to
inhibit PMI in a
manner that is not
dependent on the
substrate

concentration.[2]

[2]

Cell Permeability

Yes

MLO89 is membrane
permeable and can be
used to inhibit PMI in

living cells.[2]

[2]

Primary HTS Assay
Format

1536-well

The initial screen was
conducted in a high-
density microplate

format.

[3]

Confirmatory Assay

Cell-based radioactive

water formation

Efficacy was
confirmed in a cellular
context by measuring
the metabolic flux of

mannose.

[1]

Signaling Pathway

Phosphomannose isomerase (PMI) is a key enzyme at the intersection of glycolysis and N-

linked glycosylation. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to

fructose-6-phosphate (F6P). In the context of CDG-la, where the conversion of M6P to

mannose-1-phosphate by PMM2 is impaired, the catabolic activity of PMI further depletes the
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pool of M6P available for the glycosylation pathway. ML089 inhibits PMI, leading to an
accumulation of M6P, which can then be shunted towards the deficient PMM2 enzyme, thereby
increasing the flux through the N-linked glycosylation pathway.
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Figure 1: Simplified signaling pathway of mannose metabolism and the action of ML089.

Experimental Protocols
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Primary High-Throughput Screening: Coupled Enzyme
Assay

This protocol is adapted from the biochemical assay used to identify PMI inhibitors.[3] The
assay couples the production of fructose-6-phosphate by PMI to the reduction of NADP+ by
glucose-6-phosphate dehydrogenase (G6PDH), which is then detected fluorometrically.

Materials:

Human PMI enzyme

e Mannose-6-phosphate (M6P)

e Phosphoglucose isomerase (PGI)

e Glucose-6-phosphate dehydrogenase (G6PDH)

« NADP+

e Resazurin

e Diaphorase

e HEPES buffer (50 mM, pH 7.4)

« MgCl2

e Tween 20

e 1536-well microplates

Test compounds (including ML089 as a control) dissolved in DMSO

Protocol:

o Prepare Reagent Solutions:
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o Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6
U/ml Diaphorase, 0.2 mM Resazurin.

o Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCI2,
0.01% Tween 20, 4.6 ug/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 pg/ml G6PDH.

o Compound Plating: Dispense test compounds and controls (e.g., ML089, DMSO for negative
control) into 1536-well plates.

o Assay Reaction:
o Add 2.5 puL of the Substrate Working Solution to each well.
o Add 2.5 pL of the Enzyme Working Solution to initiate the reaction.

¢ Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60
minutes), protected from light.

o Data Acquisition: Measure the fluorescence intensity using a microplate reader with
appropriate excitation and emission wavelengths for resorufin (the product of resazurin
reduction).

Plate Preparation 1 [ Reagent Addition 1 { Incubation & Read
Dispense Compounds Add Substrate -| Add Enzyme <

& Controls (1536-well) ) ( Working Solution “| Working Solution ) ( InelEe et R >R

Click to download full resolution via product page

Figure 2: High-throughput screening workflow for PMI inhibitors.

Confirmatory Secondary Assay: Cell-Based Radioactive
Water Formation

This cell-based assay confirms the activity of PMI inhibitors by measuring their effect on the
catabolism of mannose in living cells.[1] The assay quantifies the release of tritiated water
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(3H20) from [2-3H]mannose, which is a direct measure of PMI activity.
Materials:
o Hela cells (or other suitable cell line)
o 24-well cell culture plates
e DMEM (Dulbecco's Modified Eagle Medium)
e [2-*H]mannose
e Test compounds (including ML089) dissolved in DMSO
o TCA (Trichloroacetic acid)
 Scintillation counter and vials
Protocol:
o Cell Culture: Seed HelLa cells in 24-well plates and grow to approximately 70% confluency.
e Compound Treatment:
o Remove the growth medium.

o Add DMEM containing the desired concentrations of the test inhibitor (e.g., ML089) or
DMSO (vehicle control).

o Incubate for 2 hours.
e Radiolabeling:
o To each well, add [2-3H]mannose.
o Incubate for a defined period (e.g., 4 hours).

e Harvesting and Lysis:
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o Remove the medium and wash the cells twice with PBS to remove unincorporated
radiolabel.

o Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCI, 0.5% Nonidet P-40, pH 7.4).

o TCA Precipitation:

o Take an aliquot of the cell lysate and precipitate the macromolecules with TCA.

¢ Quantification of 3H20:

o The supernatant, containing the tritiated water, is collected.

o The amount of radioactivity is determined by liquid scintillation counting.

o Data Analysis: Normalize the amount of 2H20 produced to the total protein content or
another relevant metric of cell number. A decrease in 3H20 formation indicates inhibition of
PMI.

Cell Preparatiol Treatment [ Analysis
Seed Hela Cells Grow to 70% Add Inhibitor (MLO89) v | antify 3H20
(24-well plate) —){ Confluency or DMSO }7>’ Incubate (2h) ‘—){ Add [2-*H]mannose }—){ Incubate (4h) ’ Wash Cells ‘ >’ Lyse Cells }f){ Sci ‘" tion Counting)

Click to download full resolution via product page

Figure 3: Workflow for the cell-based confirmatory assay.

Conclusion

MLO089 is a valuable tool for studying the role of phosphomannose isomerase in cellular
metabolism and for exploring potential therapeutic strategies for CDG-la. The provided
protocols for high-throughput screening and cell-based confirmatory assays offer a robust
framework for the identification and characterization of novel PMI inhibitors. These
methodologies are essential for advancing our understanding of glycosylation disorders and for
the development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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